

Decoding the Certificate of Analysis: A Technical Guide to Taurocholic Acid-d4

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Compound of Interest

Compound Name: Taurocholic Acid-d4

Cat. No.: B1654598

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for **Taurocholic Acid-d4**. **Taurocholic Acid-d4** is a deuterated analog of taurocholic acid, widely used as an internal standard in quantitative bioanalysis by mass spectrometry. Understanding the data presented in a CoA is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document will dissect the key components of a CoA, detailing the analytical methodologies employed and presenting the data in a clear, structured format.

Product Identification and General Properties

A Certificate of Analysis begins with fundamental information identifying the specific lot of the material. This section provides a summary of its chemical and physical properties.

Parameter	Specification
Product Name	Taurocholic Acid-d4
Synonyms	TCA-d4, N-(2-Sulfoethyl)-3 α ,7 α ,12 α -trihydroxy-5 β -cholan-24-amide-d4
CAS Number	Varies by deuteration pattern (e.g., 2410279-93-3)
Molecular Formula	C ₂₆ H ₄₁ D ₄ NO ₇ S
Formula Weight	~521.7 g/mol (varies slightly based on exact mass)
Appearance	A white to off-white solid
Solubility	Soluble in methanol, DMSO, and DMF
Storage	Store at -20°C

Quality Control Specifications and Results

This core section of the CoA details the quantitative analysis performed to ensure the identity, purity, and isotopic enrichment of **Taurocholic Acid-d4**.

Test	Method	Specification
Chemical Purity	HPLC-UV/ELSD or LC-MS	≥98%
Isotopic Purity	Mass Spectrometry	≥99% Deuterated forms (d ₁ -d ₄)
Deuterium Enrichment	Mass Spectrometry / NMR	≥98 atom % D
Identity	¹ H-NMR, Mass Spectrometry	Conforms to structure
Residual Solvents	GC-MS	Meets USP <467> requirements

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited in a **Taurocholic Acid-d4** Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the chemical purity of the **Taurocholic Acid-d4** standard by separating it from any non-deuterated or other impurities.

Instrumentation:

- HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m).

Reagents:

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Sample: **Taurocholic Acid-d4** dissolved in methanol.

Procedure:

- Prepare a sample solution of **Taurocholic Acid-d4** at a concentration of approximately 1 mg/mL in methanol.
- Set the column temperature to 30°C.
- Equilibrate the column with a mixture of Mobile Phase A and B.
- Inject the sample onto the column.
- Elute the compound using a gradient program, for example:
 - 0-20 min: 30% to 90% Mobile Phase B

- 20-25 min: Hold at 90% Mobile Phase B
- 25-30 min: Return to 30% Mobile Phase B and re-equilibrate.
- Monitor the eluent at a suitable wavelength (e.g., 210 nm) or with an ELSD.
- Calculate the purity by dividing the peak area of **Taurocholic Acid-d4** by the total area of all peaks.

Identity and Isotopic Enrichment Confirmation by Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of **Taurocholic Acid-d4** and to determine its isotopic purity and deuterium enrichment.

Instrumentation:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

Procedure:

- Infuse a dilute solution of **Taurocholic Acid-d4** in methanol directly into the ESI source or perform an LC separation as described above.
- Acquire mass spectra in negative ion mode.
- Observe the $[M-H]^-$ ion and its isotopic distribution. The most abundant ion should correspond to the mass of the d4-labeled compound.
- Isotopic purity is assessed by comparing the intensity of the d4 peak to any observed d0, d1, d2, or d3 peaks.
- For fragmentation analysis (MS/MS), select the $[M-H]^-$ precursor ion and subject it to collision-induced dissociation (CID). A characteristic fragment ion for taurine-conjugated bile acids is the sulfite radical anion at m/z 80.^[1]

Structural Confirmation and Deuterium Placement by Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and the specific location of the deuterium atoms.

Instrumentation:

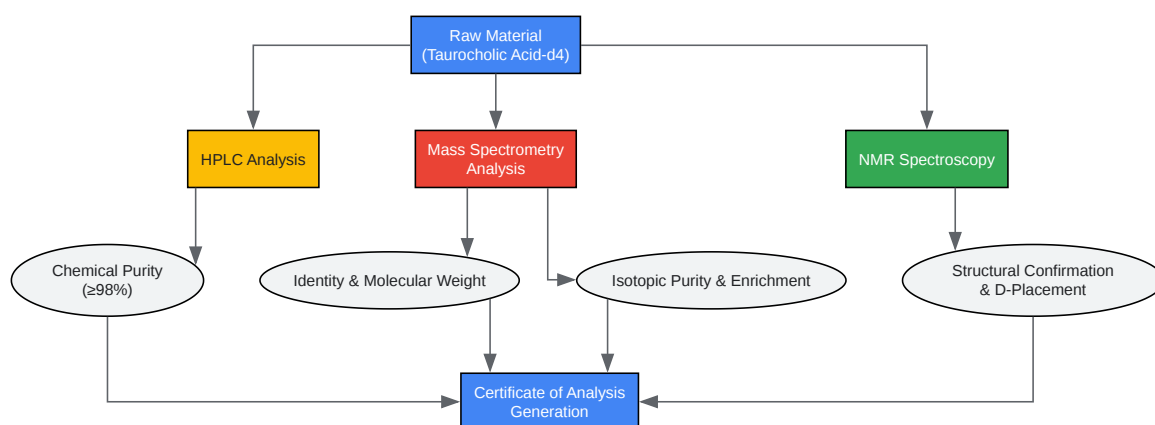
- High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Dissolve the **Taurocholic Acid-d4** sample in a suitable deuterated solvent (e.g., Methanol-d4).
- Acquire a ^1H -NMR spectrum. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling.
- Acquire a ^2H -NMR (Deuterium-NMR) spectrum to directly observe the signals from the deuterium atoms, confirming their presence and chemical environment.
- For more complex analysis, 2D-NMR techniques like ^1H - ^{13}C HSQC can be employed to further confirm the attachment of deuterium to specific carbon atoms.

Visualizing the Analytical Workflow and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical procedures and the relationships between different quality control tests.



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References

- 1. documents.thermofisher.com [documents.thermofisher.com]
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